

beta-Acetoxyisovalerylshikonin solubility in DMSO and other solvents

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Compound of Interest

Compound Name: *beta-Acetoxyisovalerylshikonin*

Cat. No.: B15592949

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Application Note: β -Acetoxyisovalerylshikonin

Audience: Researchers, scientists, and drug development professionals.

Product Information

Compound Name: β -Acetoxyisovalerylshikonin Molecular Formula: $C_{23}H_{26}O_8$ ^[1] Molecular Weight: 430.45 g/mol ^[2] Appearance: Brown to black solid^[2] CAS Number: 69091-17-4^[2] Description: β -Acetoxyisovalerylshikonin is a naturally occurring naphthoquinone derivative isolated from plants of the Boraginaceae family, such as *Arnebia euchroma*^{[2][3]}. Like other shikonin derivatives, it is investigated for a range of pharmacological activities. Shikonins are known to possess antitumor, anti-inflammatory, and wound-healing properties^{[4][5]}. The parent compound, shikonin, is known to have low aqueous solubility, which is a critical consideration for its administration in biological systems^[6].

Solubility Data

The solubility of β -Acetoxyisovalerylshikonin has been determined in various solvent systems. Quantitative data is available for Dimethyl Sulfoxide (DMSO) and a mixed aqueous system. Qualitative information is available for other common organic solvents used in extraction processes. All quantitative data is summarized in Table 1.

Table 1: Solubility of β -Acetoxyisovalerylshikonin

Solvent System	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	50 mg/mL	116.16 mM	Ultrasonic assistance is recommended. Use freshly opened, hygroscopic DMSO for best results[2].
10% DMSO + 90% (20% SBE- β -CD in Saline)	2.5 mg/mL	5.81 mM	Forms a suspended solution suitable for oral and intraperitoneal injections. Requires sonication[7].
Hexane	Data not quantified	Data not quantified	Used for extraction, indicating some degree of solubility[3].
Chloroform	Data not quantified	Data not quantified	Used for extraction, indicating some degree of solubility[3].
Ethyl Acetate	Data not quantified	Data not quantified	Used for extraction, indicating some degree of solubility[3].
Methanol	Data not quantified	Data not quantified	Used for extraction, indicating some degree of solubility[3].

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol details the preparation of a concentrated stock solution in DMSO.

Materials:

- β -Acetoxyisovalerylshikonin powder
- Anhydrous/Low-water content DMSO[2]
- Vortex mixer
- Ultrasonic water bath
- Sterile microcentrifuge tubes or vials

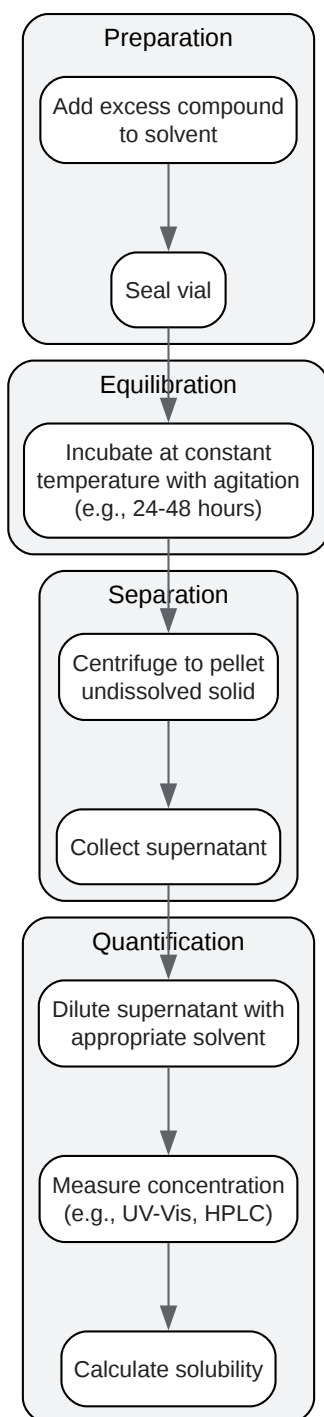
Procedure:

- Weighing: Accurately weigh the desired amount of β -Acetoxyisovalerylshikonin powder in a suitable container.
- Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of the compound).
- Dissolution:
 - Vortex the mixture vigorously for 1-2 minutes.
 - Place the vial in an ultrasonic water bath to facilitate complete dissolution. Sonication is crucial for reaching the maximum solubility of 50 mg/mL[2].
 - Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
- Storage:
 - For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C , protected from light[2].
 - For short-term storage (up to 1 month), store at -20°C , protected from light[2].
 - Avoid repeated freeze-thaw cycles.

Protocol for Determination of Thermodynamic Solubility

This protocol describes the isothermal saturation method to determine the equilibrium solubility of β -Acetoxyisovalerylshikonin in a solvent of interest.

Workflow Diagram:



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Caption: Workflow for solubility determination.

Materials:

- β -Acetoxyisovalerylshikonin
- Solvent of interest (e.g., DMSO, ethanol, PBS)
- Shaking incubator or orbital shaker
- High-speed centrifuge
- Calibrated pipettes
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

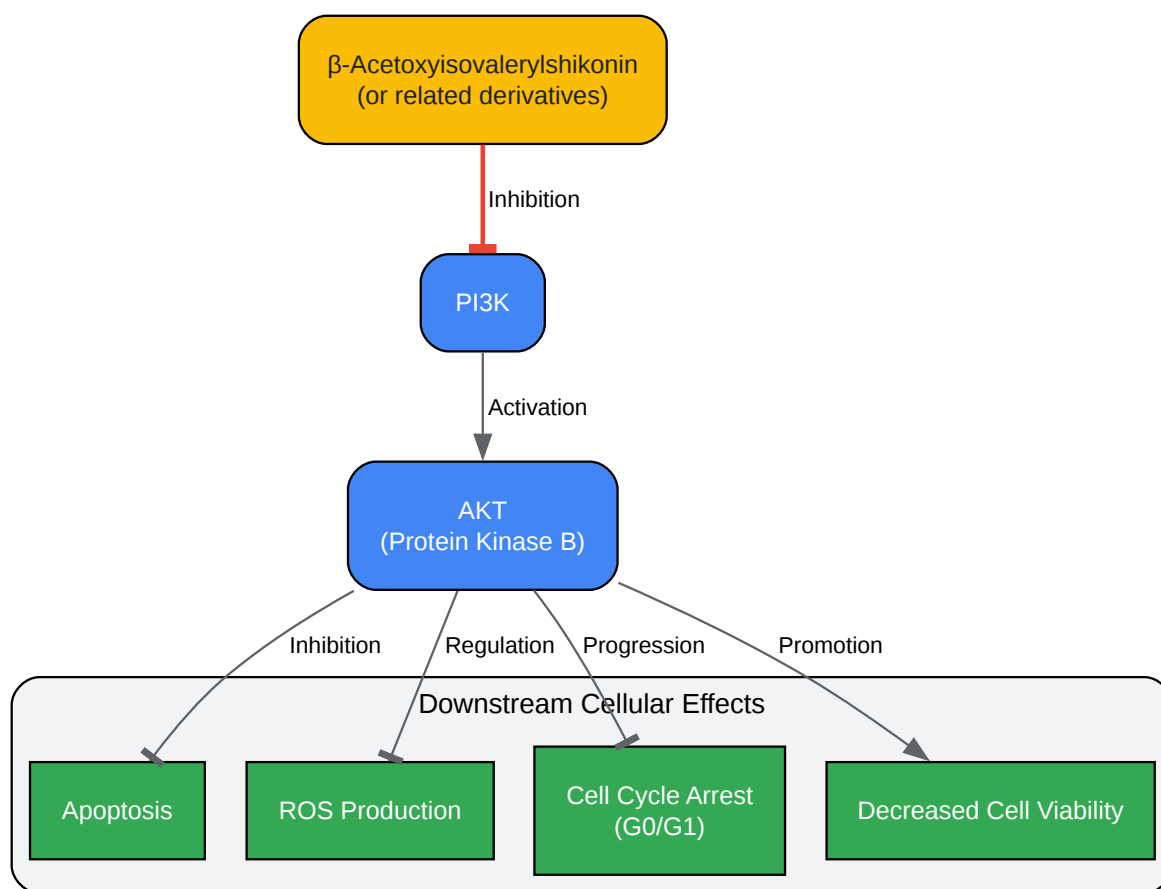
- **Preparation of Saturated Solution:** Add an excess amount of β -Acetoxyisovalerylshikonin to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
- **Equilibration:** Place the sealed vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solvent is fully saturated.
- **Phase Separation:** Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- **Sample Collection:** Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
- **Dilution:** Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Measure the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (shikonin derivatives have a characteristic absorbance around 520 nm) or HPLC[3][4].

- **Calculation:** Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Mechanism of Action & Signaling Pathway

Shikonin derivatives exert their biological effects through various mechanisms, including the induction of apoptosis and the production of reactive oxygen species (ROS)[8][9][10]. A closely related derivative, β -Hydroxyisovaleryl-shikonin (β -HIVS), has been shown to exert its antitumor effects in pancreatic cancer by suppressing the PI3K/AKT signaling pathway[8][9]. This pathway is critical for cell survival, proliferation, and growth. Inhibition of this pathway by shikonin derivatives leads to decreased cell viability, cell cycle arrest, and apoptosis.

PI3K/AKT Signaling Pathway Inhibition by Shikonin Derivatives:



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